molecular formula C22H19N5O2 B2964239 1,3-dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 377062-29-8

1,3-dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2964239
CAS-Nummer: 377062-29-8
Molekulargewicht: 385.427
InChI-Schlüssel: CNLJGMRBDRFRIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The core imidazo[2,1-f]purine scaffold allows for diverse substitutions at positions 7, 8, and 3, which influence receptor selectivity, metabolic stability, and therapeutic efficacy .

Eigenschaften

IUPAC Name

2,4-dimethyl-6-(2-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-14-9-7-8-12-16(14)27-17(15-10-5-4-6-11-15)13-26-18-19(23-21(26)27)24(2)22(29)25(3)20(18)28/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLJGMRBDRFRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1,3-Dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound within the imidazopurine class that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted purines with appropriate aryl groups. For instance, a typical synthetic route involves the condensation of 1-methyl-2-(o-tolyl)-1H-imidazole with suitable reagents under controlled conditions to yield the desired product.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant antidepressant and anxiolytic effects. A study evaluated several derivatives for their serotonin receptor affinity and phosphodiesterase inhibition. Notably, compounds demonstrated selective binding to serotonin receptors (5-HT1A and 5-HT7), which are critical in mood regulation . The compound's efficacy was highlighted in pharmacological tests where it exhibited greater antianxiety effects than diazepam at specific dosages (e.g., 2.5 mg/kg) in animal models .

The mechanism of action primarily involves modulation of serotonin pathways and inhibition of phosphodiesterases (PDE4B and PDE10A). These interactions suggest that the compound may enhance serotonergic neurotransmission while concurrently modulating cyclic nucleotide levels within neuronal cells .

Study 1: Serotonin Receptor Binding

In a comparative study on various imidazo[2,1-f]purine derivatives, the compound showed a strong affinity for serotonin receptors. The binding affinities were measured using radiolabeled ligands in vitro. The results indicated that the compound could serve as a lead for developing antidepressant medications targeting specific serotonin subtypes .

Study 2: In Vivo Efficacy

In vivo studies utilizing the forced swim test (FST) demonstrated that the compound significantly reduced immobility time in rodents, indicating potential antidepressant activity. The results were compared with established antidepressants, reinforcing the compound's therapeutic potential in treating depressive disorders .

Data Table: Biological Activity Summary

Activity Effect Reference
AntidepressantSignificant reduction in immobility time in FST
AnxiolyticGreater efficacy than diazepam at 2.5 mg/kg
Serotonin Receptor BindingHigh affinity for 5-HT1A and 5-HT7 receptors
Phosphodiesterase InhibitionInhibits PDE4B and PDE10A

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,3-dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contextualized by comparing it to structurally related derivatives. Key compounds include piperazinylalkyl-substituted analogs, fluorinated/trifluoromethylphenyl derivatives, and other substituted purine-diones.

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Substituents (Positions 7, 8) 5-HT1A Ki (nM) 5-HT7 Ki (nM) PDE4B/10A Inhibition Metabolic Stability (HLM) Key Findings
Target Compound 7-phenyl, 8-(o-tolyl) N/A† N/A† N/A† N/A† Limited direct data; inferred properties based on structural analogs.
AZ-853 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl) 0.6 12.5 Weak Moderate Strong antidepressant effect in FST; better brain penetration; induces weight gain.
AZ-861 8-(4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl) 0.2 8.3 Weak Moderate Stronger 5-HT1A agonism; lipid metabolism disturbances; no weight gain.
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl) 1.4 6.8 Weak Moderate Most potent antidepressant in FST (2.5–5 mg/kg); anxiolytic effects.
Compound 5 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolinyl)butyl) 4.2* 15.3* N/A N/A Dual 5-HT1A/D2 receptor activity; PDE10A inhibition (IC50 = 0.8 µM).
CB11 8-(2-aminophenyl), 3-butyl N/A N/A N/A N/A PPARγ agonist; induces apoptosis in NSCLC via ROS and caspase-3 activation.

*Values approximate. Abbreviations: HLM = human liver microsomes; FST = forced swim test; NSCLC = non-small cell lung cancer.

Key Research Findings

Substituent Effects on Receptor Affinity :

  • Fluorophenyl (AZ-853) and trifluoromethylphenyl (AZ-861) substitutions at position 8 enhance 5-HT1A receptor affinity (Ki = 0.6 vs. 0.2 nM) .
  • Piperazinylalkyl chains (e.g., 4-(4-phenylpiperazinyl)butyl) improve brain penetration and antidepressant efficacy in FST .

Metabolic Stability and Safety :

  • AZ-853 and AZ-861 show moderate metabolic stability in HLM models but differ in side effects: AZ-853 causes weight gain and hypotension, while AZ-861 disrupts lipid metabolism .
  • Fluorinated derivatives (e.g., 3i) exhibit lower anticholinergic effects compared to tricyclic antidepressants (TCAs) .

Structural Analogues with Divergent Targets: Compound 5 (isoquinolinyl-substituted) demonstrates dual 5-HT1A/D2 receptor activity and PDE10A inhibition, suggesting utility in neurodegenerative disorders . CB11, a PPARγ agonist, diverges from serotonin modulation but retains the imidazo[2,1-f]purine core for anticancer applications .

Table 2: Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight LogP‡ Solubility (µg/mL)
Target Compound C23H20N4O2 408.44 3.8 (calc) <10 (predicted)
AZ-853 C27H31FN6O2 514.58 4.1 15–20
Compound 3i C29H35FN8O2 582.64 4.5 10–15
8-(2-Hydroxyphenyl) analog C21H17N5O3 387.39 2.1 >50

‡Calculated using ChemDraw or analogous tools.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.